N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide
Overview
Description
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a nitrobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:
Formation of the Piperazine Derivative: This involves the reaction of piperazine with butanoyl chloride under basic conditions to form 4-butanoylpiperazine.
Introduction of the Chlorophenyl Group: The next step involves the reaction of 4-butanoylpiperazine with 3-chlorobenzoyl chloride to introduce the chlorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various amine derivatives, substituted benzamides, and other functionalized piperazine compounds .
Scientific Research Applications
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anti-cancer properties.
Biology: Used in research to understand its effects on cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar core structure and have been studied for their biological activities.
4-phenylpiperazin-1-yl derivatives: Known for their acetylcholinesterase inhibitory activity.
Uniqueness
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development .
Properties
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4/c1-2-5-20(27)25-12-10-24(11-13-25)19-9-8-15(14-17(19)22)23-21(28)16-6-3-4-7-18(16)26(29)30/h3-4,6-9,14H,2,5,10-13H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBQJMFDCYUIQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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